molecular formula C14H17BrN2O2 B12300774 tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate

tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate

Cat. No.: B12300774
M. Wt: 325.20 g/mol
InChI Key: NWQFHWGNAUZISA-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and carbamate group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carbamate group makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-1H-indol-3-yl)methyl]carbamate

InChI

InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-6-10(15)4-5-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18)

InChI Key

NWQFHWGNAUZISA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC2=C1C=CC(=C2)Br

Origin of Product

United States

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